N,N-Ethylene-bis(tetrabromophthalimide)
Overview
Description
N,N-Ethylene-bis(tetrabromophthalimide) is a highly effective flame retardant widely used in various industries. It is a white powder or granular substance that is insoluble in water but soluble in organic solvents such as chloroform and benzene . The compound is known for its thermal and UV stability as well as its resistance to blooming .
Mechanism of Action
Target of Action
The primary target of N,N-Ethylene-bis(tetrabromophthalimide) is the material it is added to. It is often used as a flame retardant , and its primary role is to reduce the flammability of the material it is added to .
Mode of Action
N,N-Ethylene-bis(tetrabromophthalimide) interacts with its target by integrating into the material and altering its properties. When the material is exposed to heat or flame, N,N-Ethylene-bis(tetrabromophthalimide) releases bromine atoms, which can quench free radicals and terminate the combustion process .
Biochemical Pathways
The affected pathway is the combustion process of the material. The release of bromine atoms from N,N-Ethylene-bis(tetrabromophthalimide) interferes with the combustion process, reducing the flammability of the material .
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of N,N-Ethylene-bis(tetrabromophthalimide), it refers to how the compound is distributed within the material it is added to, how stable it is, and how it is released under certain conditions. N,N-Ethylene-bis(tetrabromophthalimide) is known for its thermal and UV stability, as well as its resistance to blooming .
Result of Action
The molecular and cellular effects of N,N-Ethylene-bis(tetrabromophthalimide)'s action result in the material having reduced flammability. This makes the material safer to use in environments where there is a risk of fire .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Ethylene-bis(tetrabromophthalimide). For example, the presence of heat or flame can trigger the release of bromine atoms from the compound, activating its flame-retardant properties .
Biochemical Analysis
Cellular Effects
As a flame retardant, it is not typically studied for its effects on cell function, signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
As a flame retardant, it is not typically studied for its binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Preparation Methods
The synthesis of N,N-Ethylene-bis(tetrabromophthalimide) typically involves the reaction of tetrabromophthalic anhydride with ethylenediamine. One common method includes slurrying tetrabromophthalic anhydride into acetic acid, followed by the addition of ethylenediamine at a temperature of at least 80°C. The reaction mixture is then heated to at least 120°C to achieve a conversion rate of at least 70% to N,N-Ethylene-bis(tetrabromophthalimide). The precipitate is then recovered and dried to obtain the final product .
Chemical Reactions Analysis
N,N-Ethylene-bis(tetrabromophthalimide) may react with strong oxidizers . It belongs to the reactive groups of amides and imides, as well as aryl halides . The compound is stable under normal conditions but can emit toxic fumes when heated to decomposition . The major products formed from its reactions are typically related to the cleavage of the ethylene bridge, resulting in the formation of carboxylic acids or imides .
Scientific Research Applications
N,N-Ethylene-bis(tetrabromophthalimide) is used in high impact polystyrene, polyethylene, polypropylene, thermoplastic polyesters, polyamides, ethylene propylene-diene terpolymers (EPDM), synthetic rubber, polycarbonate, ethylene copolymers, ionomer resins, and textile treatments . Its primary application is as a flame retardant, providing enhanced fire resistance to various materials. The compound’s stability and resistance to blooming make it suitable for long-term applications in harsh environments .
Comparison with Similar Compounds
N,N-Ethylene-bis(tetrabromophthalimide) is unique due to its high bromine content and stability. Similar compounds include other brominated flame retardants such as decabromodiphenyl ether and tetrabromobisphenol A. Compared to these compounds, N,N-Ethylene-bis(tetrabromophthalimide) offers superior thermal stability and resistance to UV degradation .
Properties
IUPAC Name |
4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H4Br8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZJUDNMOIZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H4Br8N2O4 | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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DSSTOX Substance ID |
DTXSID6024626 | |
Record name | 1,2-Bis(tetrabromophthalimido)ethane | |
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Molecular Weight |
951.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-ethylene-bis(tetrabromophthalimide) is a yellow powder. (NTP, 1992), Dry Powder, Off-white or light yellow solid; [HSDB] Yellowish powder; [MSDSonline] | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |
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Record name | Ethylene bis(tetrabromophthalimide) | |
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Solubility |
Insoluble at 70 °F) (NTP, 1992), Solubility (weight % at 25 °C): <0.01 in water, acetone, methanol, toluene, In water, 3.0X10-9 mg/L at 25 °C /Estimated/ | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Density |
2.67 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.77 | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Vapor Pressure |
2.5X10-22 mm Hg at 25 °C /Estimated/ | |
Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Color/Form |
Off-white powder, Light yellow powder | |
CAS No. |
32588-76-4 | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | Ethylene bis(tetrabromophthalimide) | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |
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Record name | 1,2-Bis(tetrabromophthalimido)ethane | |
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Record name | N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) | |
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Record name | 1,2-BIS(TETRABROMOPHTHALIMIDE)ETHANE | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Melting Point |
835 °F (NTP, 1992), 456 °C | |
Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-Bis(tetrabromophthalimide)ethane?
A1: 1,2-Bis(tetrabromophthalimide)ethane, often abbreviated as EPT, is primarily used as a flame retardant in various materials. [, , , ] It is particularly effective in polyamide-based materials like PA6. [, , , ]
Q2: How does 1,2-Bis(tetrabromophthalimide)ethane impact the properties of polymers like PA6?
A2: Research indicates that EPT can influence both the crystallization and mechanical behavior of PA6. Studies show that EPT promotes the formation of α-crystals in PA6 blends and allows for crystallization at higher temperatures. [, ] This is likely due to the formation of hydrogen bonds between EPT and PA6. [, , ] Furthermore, the presence of EPT can alter the dynamic mechanical properties of PA6, specifically by lowering the α₁ relaxation transition peak and increasing the α₂ relaxation transition peak. []
Q3: Are there any concerns regarding the color stability of materials containing 1,2-Bis(tetrabromophthalimide)ethane?
A3: Yes, studies have shown that incorporating EPT into polymers like PA6 can lead to color changes. [, ] This color change is attributed to the formation of hydrogen bonds between EPT and PA6, which can affect light absorption and scattering. [] Further research is ongoing to understand and potentially mitigate this coloring effect.
Q4: How is the non-isothermal crystallization kinetics of PA6 affected by the addition of 1,2-Bis(tetrabromophthalimide)ethane?
A4: Differential Scanning Calorimetry (DSC) studies reveal that EPT impacts the non-isothermal crystallization kinetics of PA6. [] The Avrami equation modified by Jeziorny, the Ozawa theory, and a combined Avrami-Ozawa equation have been used to analyze this behavior. [] Results suggest that EPT modifies both the crystallization process and the growth forms of PA6 crystals. [] Notably, the combined Avrami-Ozawa equation proved particularly useful in modeling the non-isothermal crystallization kinetics of the PA6/EPT system. []
Q5: What are the potential environmental concerns associated with 1,2-Bis(tetrabromophthalimide)ethane?
A5: While EPT is an effective flame retardant, its potential environmental impact requires careful consideration. As a brominated compound, its degradation and potential release into the environment could raise concerns similar to those associated with other brominated flame retardants. Research on the ecotoxicological effects of EPT and strategies to mitigate any negative impacts is crucial for ensuring responsible use. []
Q6: What analytical techniques are used to study 1,2-Bis(tetrabromophthalimide)ethane?
A6: Various analytical techniques are employed to study EPT and its effects. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): To investigate hydrogen bonding interactions between EPT and polymers like PA6. [, , ]
- Differential Scanning Calorimetry (DSC): To analyze the thermal properties of materials containing EPT, including crystallization behavior. [, ]
- Colorimetry: To measure and quantify the color changes induced by EPT in polymer blends. [, ]
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